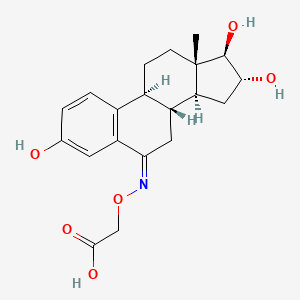

6-Ketoestriol 6-(o-carboxymethyl)oxime

Description

Significance of Estriol (B74026) and its Metabolites in Biochemical Investigations

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (B170435) (E2) and estrone (B1671321) (E1). During pregnancy, estriol becomes the dominant estrogen, with its levels serving as a key biomarker for fetal well-being and placental function. The monitoring of maternal estriol levels is a critical component of prenatal screening for certain fetal anomalies.

Beyond its role in pregnancy, estriol and its metabolites are subjects of ongoing research for their potential therapeutic applications and as indicators of various physiological and pathological conditions. The accurate measurement of estriol in biological samples is therefore of paramount importance for both clinical diagnostics and fundamental research.

Rationale for Synthetic Derivatization in Research Applications

The direct measurement of small molecules like estriol in complex biological matrices presents analytical challenges. Immunoassays, a common and powerful tool for such measurements, rely on the generation of specific antibodies that can bind to the target molecule. However, small molecules, known as haptens, are not immunogenic on their own and cannot elicit an antibody response.

To overcome this, a process of synthetic derivatization is employed. This involves chemically modifying the hapten—in this case, estriol—to create a functional group that can be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA). This hapten-carrier conjugate is then immunogenic and can be used to produce antibodies that recognize the original small molecule.

The position on the steroid nucleus where the modification is made is crucial for the specificity of the resulting antibodies. Derivatization at the 6-position of the estriol molecule, as with 6-Ketoestriol (B1254072) 6-(o-carboxymethyl)oxime, is a strategic choice to expose other key functional groups of the hormone, thereby increasing the likelihood of generating highly specific antibodies.

Overview of 6-Ketoestriol 6-(o-carboxymethyl)oxime as a Key Research Reagent

This compound is a synthetically modified derivative of estriol designed specifically for use as a research reagent, primarily in the development of immunoassays. The key structural features of this compound are the introduction of a keto group at the 6-position of the estriol steroid nucleus, followed by the formation of a carboxymethyl oxime at this position.

The synthesis of this derivative involves the preparation of 6-oxoestriol, which is then reacted with (o-carboxymethyl)hydroxylamine. The resulting this compound possesses a carboxylic acid group, which provides a convenient linker for conjugation to the amine groups of a carrier protein via a peptide bond.

This strategic modification at the C6 position of the B-ring of the steroid is intended to minimize interference with the functional groups on the A and D rings, which are critical for antibody recognition and specificity. By presenting a more unique epitope to the immune system, antibodies generated against a this compound-protein conjugate are expected to exhibit high specificity for estriol with minimal cross-reactivity to other structurally similar steroids.

The successful production of polyclonal and monoclonal antibodies against estriol using this hapten has enabled the development of sensitive and specific radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) for the quantification of estriol in various biological fluids.

Below is an interactive data table summarizing the key properties of the compounds discussed.

| Compound Name | Chemical Formula | Key Role in Research |

| Estriol | C18H24O3 | Major pregnancy estrogen, biomarker for fetal health. |

| 6-Ketoestriol | C18H22O4 | Intermediate in the synthesis of the hapten. |

| This compound | C20H25NO6 | Hapten for the production of anti-estriol antibodies. |

| Bovine Serum Albumin (BSA) | Not applicable | Carrier protein for conjugation with the hapten. |

Detailed research findings have demonstrated the utility of this approach. For instance, the use of 6-oxoestriol 6-carboxymethoxime coupled to bovine serum albumin has been successfully employed to induce the production of specific antibodies for use in radioimmunoassays for estrogens nih.gov. The selection of the 6-position for derivatization is considered advantageous for creating reagents for estriol immunoassays with minimal recognition of its metabolites google.com. A polyclonal antibody product is commercially available where the immunogen used was Estriol-6-carboxymethyloxime-BSA, indicating its established use in generating specific antibodies for enzyme immunoassays (EIA) and ELISA.

The development of such specialized chemical reagents underscores the intricate relationship between organic synthesis and biochemical analysis, providing researchers with the essential tools to unravel the complexities of endocrine physiology.

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO6 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[(Z)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16-/t12-,13-,15+,17-,19+,20+/m1/s1 |

InChI Key |

HXNCOPXZMVYOSZ-BNBSGXFVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |

Synonyms |

estriol-6-(O-carboxymethyl)oxime |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Pathways

Precursor Synthesis and Stereochemical Considerations in 6-Ketoestriol (B1254072) Formation

The primary precursor for the synthesis of 6-Ketoestriol 6-(o-carboxymethyl)oxime is estriol (B74026). The initial and most critical step is the introduction of a ketone group at the C-6 position of the estriol steroid nucleus, yielding 6-ketoestriol. This transformation is typically achieved through selective oxidation.

The synthesis of 6-oxo steroids can be accomplished through various oxidative methods. For instance, the oxidation of Δ⁵-steroids often involves epoxidation of the double bond followed by oxidative cleavage of the resulting epoxide with reagents like chromium trioxide (CrO₃). Another approach involves the use of N-bromosuccinimide (NBS) or potassium permanganate (KMnO₄) researchgate.net. The formation of 6-keto derivatives of estrogens, such as estradiol (B170435), by liver microsomes has also been studied, indicating enzymatic pathways for this transformation acs.org.

A significant challenge in this step is to selectively oxidize the C-6 position without affecting the other sensitive functional groups of the estriol molecule, namely the phenolic hydroxyl group at C-3 and the secondary and tertiary hydroxyl groups at C-16α and C-17β, respectively. This often requires the use of protecting groups for the hydroxyl functions, which are later removed.

Stereochemical Considerations: The stereochemistry of the parent estriol molecule is a crucial aspect that must be maintained during the synthesis. Estriol possesses several chiral centers which define its biological activity. The synthetic route must be designed to preserve the original configuration at these centers. The introduction of the ketone at C-6 creates a planar sp²-hybridized carbon, removing the chirality at that specific position. However, the integrity of the surrounding stereocenters in the B, C, and D rings is paramount. Synthetic procedures for estriol derivatives often focus on selective protection and deprotection steps to ensure the stereochemistry at centers like C-16 and C-17 is preserved rsc.org.

Oximation Reaction Mechanisms for 6-Ketoestriol Oxime Formation

The second stage of the synthesis involves the conversion of the 6-keto group of 6-ketoestriol into an oxime. This is a classic condensation reaction between a ketone and hydroxylamine (NH₂OH) or its salt (e.g., hydroxylamine hydrochloride) in a weakly acidic or basic medium byjus.comnih.govencyclopedia.pub.

The mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon at C-6 of the steroid youtube.comic.ac.uk. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, also known as a carbinolamine.

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. This step is typically acid-catalyzed, involving the protonation of the hydroxyl group to make it a better leaving group (water) youtube.comquora.com. The lone pair of electrons on the nitrogen then forms a double bond with the carbon, resulting in the final oxime product (C=N-OH).

This reaction can potentially produce two geometric isomers (E/Z or syn/anti) of the oxime nih.govencyclopedia.pub. The specific isomer formed can be influenced by reaction conditions and steric hindrance around the C-6 position of the steroid nucleus.

Strategic Introduction of the o-Carboxymethyl Spacer Arm

The final step in the synthesis is the attachment of the o-carboxymethyl group to the oxime's hydroxyl group, creating an ether linkage. This appended group serves as a "spacer arm" or "linker," which is essential for conjugating the steroid hapten to a larger carrier molecule, such as a protein, for immunological applications. The synthesis of such steroid-6-(O-carboxymethyl) oximes is a well-established procedure for creating haptens nih.gov.

The reaction is a nucleophilic substitution, often a Williamson ether synthesis, where the oxygen of the oxime hydroxyl group acts as the nucleophile. The common reagent for this carboxymethylation is an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters (e.g., ethyl bromoacetate) nih.gov. The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) which deprotonates the oxime hydroxyl group, increasing its nucleophilicity. If an ester is used, a final hydrolysis step is required to yield the free carboxylic acid.

Chemical Transformations and Reaction Optimization

Optimization of the synthetic pathway is critical to ensure high yield and purity of the final product.

Oximation: The formation of the oxime is generally efficient. The reaction is often performed in a solvent like ethanol or pyridine. The pH is a critical factor; the reaction is typically faster under mildly acidic conditions which facilitate the dehydration step without completely protonating the hydroxylamine nucleophile.

Carboxymethylation: The conditions for this step must be carefully controlled. Strong bases and high temperatures can lead to side reactions or degradation of the steroid. The choice of solvent is important to ensure the solubility of both the steroidal oxime and the carboxymethylating agent. Optimization involves adjusting the stoichiometry of the reagents, reaction time, temperature, and the choice of base and solvent to maximize the yield of the desired ether product.

Purification Techniques for Derivatized Compounds

Purification of the intermediates and the final product is essential to remove unreacted starting materials, reagents, and any side products. Given the complexity of steroid chemistry, a combination of techniques is often employed.

Extraction: Liquid-liquid extraction is commonly used as an initial work-up step to separate the organic product from aqueous-soluble impurities.

Crystallization: This is a powerful technique for purifying solid compounds. Steroids and their derivatives are often crystalline, and repeated crystallization from appropriate solvents can significantly enhance purity.

Chromatography: This is the most crucial purification technique in steroid synthesis.

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for identifying the optimal solvent system for column chromatography. For the final product, a reported TLC system uses Ethyl Acetate:Ethanol:Acetic Acid (23:1:1), yielding an Rf value of 0.17 mybiosource.com.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is a highly effective method for the final purification of steroid derivatives, capable of separating closely related impurities and stereoisomers google.commtmt.hunih.gov. C18 columns are commonly used for this purpose google.comnih.gov.

Analytical Characterization of Synthetic Intermediates and Final Products

To confirm the successful synthesis and verify the structure of this compound and its precursors, a suite of analytical methods is employed. These techniques provide information about the molecular structure, purity, and identity of the compounds nih.govnih.gov.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, UV)

Spectroscopic methods are indispensable for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the synthesis of 6-ketoestriol from estriol, the disappearance of the proton signals associated with the C-6 position would be observed. Upon formation of the final product, new signals corresponding to the methylene protons (-O-CH₂-) of the carboxymethyl group would appear, typically in the 4.0-4.5 ppm range.

¹³C NMR: The formation of 6-ketoestriol would be confirmed by the appearance of a signal for a carbonyl carbon (C=O) in the downfield region of the spectrum (typically ~200-210 ppm) and the disappearance of the C-6 signal from the aliphatic region. Subsequent derivatization would show new signals for the methylene carbon (-O-CH₂-) and the carboxyl carbon (-COOH).

Below is a table of representative ¹³C NMR chemical shifts for the parent steroid, estriol, which serves as a reference for tracking changes during synthesis. uregina.ca

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| C-3 | 150-160 |

| Aromatic Carbons (C-1, C-2, C-4, C-5, C-10) | 100-150 |

| C-16, C-17 | 75-85 |

| Tertiary Carbons | 35-45 |

| Secondary Carbons | 25-35 |

| C-18 (Methyl) | ~14 |

Ultraviolet (UV) Spectroscopy: The phenolic A-ring of the estriol molecule gives a characteristic UV absorption. The introduction of the C=N-OH group at C-6, which is conjugated with the aromatic A-ring, would be expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maximum compared to the 6-ketoestriol intermediate.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and its fragments, confirming the elemental composition and successful addition of the oxime and carboxymethyl moieties.

Chromatographic Purity Assessment (e.g., LC-MS/MS, TLC)

The purity of this compound is critical for its intended applications, particularly in the development of sensitive immunoassays. Chromatographic techniques are indispensable for verifying the identity, purity, and stability of the synthesized hapten. The two primary methods employed for this purpose are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative monitoring of reactions and preliminary purity assessment. In the context of this compound synthesis, TLC has been documented as a method to verify the formation of the product. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a silica gel plate) and a liquid mobile phase. The relative polarity of the analyte determines its retention factor (Rf value), allowing for a visual confirmation of the conversion of the starting material to the desired oxime derivative.

A comparative overview of these two techniques for purity assessment is presented below.

Table 1: Comparison of Chromatographic Purity Assessment Techniques

| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation by liquid chromatography followed by mass-based detection and fragmentation. |

| Sensitivity | Lower (microgram to nanogram range). | Very High (picogram to femtogram range). |

| Specificity | Lower; identification is based on Rf value, which is not unique. | Very High; identification based on retention time, parent ion mass, and fragment ion masses. |

| Quantification | Semi-quantitative at best. | Highly accurate and precise quantification. |

| Application | Rapid reaction monitoring, preliminary purity check. nih.gov | Definitive identification, purity confirmation, and precise quantification in complex matrices. |

| Throughput | High; multiple samples can be run on a single plate. | Lower; samples are analyzed sequentially. |

| Cost | Low cost for equipment and consumables. | High initial investment and operational costs. |

Comparative Analysis of Different Derivatization Strategies for Steroid Haptens

The conversion of a steroid into a hapten for immunoassay development requires the introduction of a functional group, typically a carboxylic acid or an amine, to serve as a linker for conjugation to a carrier protein like Bovine Serum Albumin (BSA). nih.gov The formation of this compound is a classic example of such a derivatization strategy, specifically targeting a ketone functional group. nih.gov This approach is one of several methodologies employed for preparing steroid haptens, each with distinct advantages and targeting different native functional groups on the steroid nucleus.

The primary goals of derivatization for analytical purposes, such as LC-MS or GC-MS, are often to improve ionization efficiency, enhance chemical stability, and improve chromatographic separation. nih.govresearchgate.net For hapten synthesis, the goal is to create a stable, reactive handle for protein conjugation, ideally at a position that minimally perturbs the key epitopes of the steroid molecule to ensure the generated antibodies will recognize the parent steroid.

The strategy of forming an O-(carboxymethyl)oxime is highly effective for steroids possessing a ketone group. The reaction is specific to the carbonyl function and introduces a carboxymethyl linker that is ideal for subsequent amide bond formation with the lysine (B10760008) residues of a carrier protein. This method has been successfully applied not only to estriol derivatives but also to other ketosteroids in the development of haptens for immunoassays. nih.govnih.gov

Alternative strategies target other functional groups, most commonly the hydroxyl group. One of the most prevalent methods is the formation of a hemisuccinate ester . This involves reacting a hydroxyl group on the steroid with succinic anhydride, which also introduces a terminal carboxylic acid group suitable for protein conjugation.

A comparison of these common derivatization strategies for creating steroid haptens is detailed in the table below.

Table 2: Comparative Analysis of Steroid Hapten Derivatization Strategies

| Derivatization Strategy | Target Functional Group | Reagent Example | Resulting Linker Group | Key Advantages | Key Disadvantages |

| O-(carboxymethyl)oxime Formation | Ketone (-C=O) | (O-Carboxymethyl)hydroxylamine | Carboxylic Acid (-COOH) | Specific to ketone groups; forms a stable oxime linkage. nih.gov | Not applicable to steroids lacking a ketone group; can produce E/Z isomers. |

| Hemisuccinate Ester Formation | Hydroxyl (-OH) | Succinic Anhydride | Carboxylic Acid (-COOH) | Widely applicable to many steroids containing hydroxyl groups. | Ester linkage can be susceptible to hydrolysis; may be less specific if multiple hydroxyl groups are present. |

| Glutarate Ester Formation | Hydroxyl (-OH) | Glutaric Anhydride | Carboxylic Acid (-COOH) | Provides a longer spacer arm than hemisuccinate, which can improve antibody recognition. | Also susceptible to hydrolysis; requires protection of other reactive groups. |

| Mannich Reaction | Active Methylene (adjacent to a ketone) | Formaldehyde and a secondary amine | Aminomethyl group | Introduces an amine handle, which can also be used for conjugation. | Reaction conditions can be harsh; may not be suitable for all steroid structures. |

Each strategy offers a different approach to modifying the steroid structure, and the choice depends on the available functional groups on the parent steroid and the desired length and chemical nature of the linker arm. The O-(carboxymethyl)oxime approach remains a robust and widely utilized method for ketosteroids due to its specificity and the stability of the resulting hapten.

Hapten Design Principles and Immunoconjugation for Antibody Development

Theoretical Frameworks for Hapten Design in Steroid Immunoassays

The foundational principle of hapten design for steroid immunoassays is to create a molecule that, when presented to the immune system, will generate antibodies that specifically recognize the target steroid. medkoo.comnih.gov Since steroids themselves are small and generally non-immunogenic, they must be chemically modified to be linked to a larger carrier protein. nih.govspringernature.com This modification involves the introduction of a functional group, often through a spacer arm, at a position on the steroid molecule that is distal from its key antigenic determinants. medkoo.com

The design process must consider several factors to maximize the specificity and sensitivity of the resulting immunoassay. medkoo.com The choice of the attachment site on the steroid is paramount. The linker should be attached to a position that minimally alters the three-dimensional structure of the steroid's characteristic epitopes. This ensures that the antibodies produced will recognize the native steroid with high affinity and specificity. nih.govnih.gov Furthermore, the nature and length of the spacer arm can significantly influence the immune response. nih.gov

Strategic Placement of the o-Carboxymethyl Spacer at C-6 Position

In the case of 6-Ketoestriol (B1254072) 6-(o-carboxymethyl)oxime, the strategic placement of the o-carboxymethyl oxime group at the C-6 position of the estriol (B74026) core is a deliberate design choice aimed at producing highly specific antibodies.

The primary goal of placing the linker at the C-6 position is to expose the critical functional groups at other positions of the estriol molecule, particularly the hydroxyl groups at C-3, C-16, and C-17. These groups are key features that distinguish estriol from other steroids. By attaching the bulky carrier protein via the C-6 position, these crucial epitopes remain accessible for recognition by the B-cell receptors, leading to the production of antibodies that are highly specific for the intact estriol molecule. medkoo.comnih.gov This strategy minimizes the generation of antibodies that recognize the linker or the carrier protein itself, a phenomenon known as "bridge recognition," which can lead to reduced assay specificity. nih.gov

Research has shown that an optimal spacer arm length is critical for inducing a strong antibody response. nih.govresearchgate.net A spacer that is too short may not provide sufficient distance from the carrier, potentially masking the hapten's epitopes. researchgate.net Conversely, an overly long spacer might fold back on itself or interact with the hapten, altering its conformation and leading to the production of less specific antibodies. Studies have suggested that spacer arms of 6-8 carbon atoms in length often result in the highest antibody titers and affinity. nih.gov The carboxyl group (-COOH) of the o-carboxymethyl spacer provides a reactive handle for covalent linkage to the carrier protein. gbiosciences.com

Covalent Conjugation to Carrier Proteins for Immunogen Formation

Once the hapten, 6-Ketoestriol 6-(o-carboxymethyl)oxime, is synthesized, the next critical step is its covalent conjugation to a carrier protein to create an immunogen. researchgate.net This process renders the small hapten molecule immunogenic. wikipedia.orgcreative-biolabs.com

The choice of carrier protein is a significant factor in the success of immunogen preparation. researchgate.net The carrier protein should be large, immunogenic, and possess ample reactive functional groups for conjugation. wikipedia.org Commonly used carrier proteins include:

Bovine Serum Albumin (BSA): BSA is a popular choice due to its high solubility, availability, and the presence of numerous lysine (B10760008) residues with primary amino groups that can be readily coupled to the carboxyl group of the hapten. nih.govthermofisher.com

Ovalbumin (OVA): OVA is another widely used carrier protein, particularly for producing antibodies for use in enzyme-linked immunosorbent assays (ELISAs), often as a coating antigen to avoid cross-reactivity with antibodies raised against the immunizing carrier (e.g., BSA). thermofisher.com

Keyhole Limpet Hemocyanin (KLH): KLH is a very large, highly immunogenic protein that often elicits a stronger immune response compared to BSA or OVA. thermofisher.comthermofisher.com However, its poor solubility can present challenges during conjugation and purification. thermofisher.com

The selection of a particular carrier protein can influence the magnitude and specificity of the antibody response. nih.gov

The covalent linkage of the hapten to the carrier protein is typically achieved through chemical cross-linking reactions. nih.gov For a hapten like this compound, which possesses a terminal carboxyl group, the most common conjugation method is the carbodiimide (B86325) reaction. gbiosciences.com

The general protocol involves the following steps:

Activation of the Hapten: The carboxyl group of the hapten is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive O-acylisourea intermediate. gbiosciences.com To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester.

Conjugation to the Carrier Protein: The activated hapten is then mixed with the carrier protein solution. The primary amino groups (-NH2) on the lysine residues of the carrier protein nucleophilically attack the activated carboxyl group of the hapten, forming a stable amide bond. gbiosciences.com

Purification: After the conjugation reaction, the resulting immunoconjugate is purified to remove unreacted hapten, cross-linking reagents, and byproducts. This is commonly achieved through dialysis or gel filtration chromatography. nih.gov

The ratio of hapten to carrier protein in the final conjugate, known as the hapten density, is a critical parameter that can affect the immunogenicity. researchgate.netnih.gov An optimal hapten density is required to elicit a strong and specific antibody response. nih.gov

Characterization of Hapten-Carrier Protein Conjugates

The successful conjugation of a hapten, such as this compound, to a carrier protein is a critical prerequisite for generating a robust immune response. Characterization of the resulting conjugate is essential to ensure that a sufficient number of hapten molecules have been attached to the carrier, a factor that significantly influences the quality and quantity of the antibodies produced. nih.govnih.gov

Several methods can be employed to characterize these conjugates. Spectrophotometric analysis, matrix-assisted laser desorption ionization (MALDI) mass spectrometry, and electrophoresis are commonly used techniques. nih.gov For instance, the extent of conjugation of a steroid to a carrier protein like bovine serum albumin (BSA) can be determined. In the case of β-Estradiol 6-(O-carboxymethyl)oxime conjugated to BSA, a molar ratio of approximately 30 moles of the steroid per mole of BSA has been reported. sigmaaldrich.com This hapten density is a key parameter that can impact the specificity and strength of the immune response. nih.gov

Fluorescence-based methods offer another approach to characterize hapten-protein conjugates. This technique relies on the change in the intrinsic tryptophan fluorescence of the carrier protein upon conjugation with the hapten. A linear relationship can be established between the hapten density, as determined by methods like MALDI-TOF, and the relative fluorescence intensity, providing a useful tool for monitoring the conjugation process. nih.gov

A study comparing antisera raised against Estriol-6-(O-carboxymethyl) oxime (E3-6-CMO)-BSA found that this conjugate was effective in producing high-titer antibodies against estriol. researchgate.net The characterization of such conjugates confirms their suitability as antigens for the induction of specific antibodies. nih.gov

Table 1: Characterization Methods for Hapten-Carrier Protein Conjugates

| Method | Principle | Information Obtained | Reference |

| Spectrophotometry | Measures the absorbance of light by the conjugate. | Confirmation of conjugation and estimation of hapten density. | nih.gov |

| MALDI-MS | Measures the mass-to-charge ratio of the ionized conjugate. | Precise determination of hapten density. | nih.gov |

| Gel Electrophoresis | Separates molecules based on size and charge. | Confirmation of successful conjugation and assessment of conjugate purity. | nih.gov |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of the carrier protein. | Quantification of hapten density. | nih.gov |

Immunization Strategies for Polyclonal and Monoclonal Antibody Production

The generation of antibodies against a small molecule like 6-Ketoestriol requires its conjugation to a carrier protein to form an immunogen. This immunogen is then administered to research animals to elicit an immune response, leading to the production of either polyclonal or monoclonal antibodies. creative-biolabs.com

Immunogen Administration Protocols in Research Animals

Standard immunization protocols typically involve the use of adjuvants to enhance the immune response. For the production of polyclonal antibodies, rabbits are a common choice of animal model. nih.gov For monoclonal antibodies, BALB/c mice are frequently used. nih.gov

A general protocol for polyclonal antibody production involves an initial immunization with the hapten-carrier conjugate emulsified in a complete Freund's adjuvant (CFA), followed by several booster injections with the conjugate in an incomplete Freund's adjuvant (IFA) at regular intervals. thermofisher.com For monoclonal antibody production in mice, a similar immunization schedule is often followed over several weeks until a high antibody titer is achieved. nih.gov

While a specific immunization protocol for this compound is not detailed in the provided search results, a polyclonal antibody against Estriol-6-carboxymethyloxime-BSA has been successfully raised in rabbits. pantexbioanalysis.com Furthermore, a detailed protocol for a similar "6-keto" hapten, 6-Keto PGF1α, involved immunizing eight-week-old female BALB/c mice with the hapten-BSA conjugate over several weeks. sigmaaldrich.comnih.gov

Antibody Titration and Isotyping Methodologies

Following immunization, the antibody titer in the serum of the research animals is monitored to assess the progression of the immune response. The most common method for antibody titration is the enzyme-linked immunosorbent assay (ELISA). nih.gov In a typical indirect ELISA for titer determination, microplates are coated with the hapten conjugated to a carrier protein (which can be the same or different from the one used for immunization). Serial dilutions of the antiserum are then added, and the bound antibodies are detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. nih.gov For instance, in the development of a monoclonal antibody against 6-Keto PGF1α, a high antibody titer was considered an absorbance value greater than 0.9 at a 1000-fold dilution. sigmaaldrich.comnih.gov

Once a satisfactory titer is achieved, particularly for monoclonal antibody production, the isotype of the antibody is determined. This is also typically done using an ELISA-based method with isotype-specific secondary antibodies. For example, in the production of a monoclonal antibody against estrone (B1671321), the antibody was identified as an IgG1 type.

Structure-Activity Relationships in Hapten Design Affecting Antibody Specificity and Affinity

The site of conjugation of a hapten to its carrier protein is a critical determinant of the resulting antibody's specificity and affinity. The exposed parts of the hapten molecule are more likely to be recognized as epitopes by the immune system. Therefore, the design of the hapten, specifically the position of the linker arm, plays a crucial role in directing the immune response towards the desired regions of the molecule. creative-biolabs.comnih.gov

For steroid hormones like estriol, the goal is often to produce antibodies that can distinguish it from other structurally related steroids. When 6-Ketoestriol is derivatized at the 6-position with a carboxymethyl oxime linker, this part of the steroid becomes obscured by the carrier protein upon conjugation. Consequently, the resulting antibodies are more likely to be specific for the other parts of the estriol molecule, such as the A and D rings.

A study comparing antisera raised against Estriol-6-(O-carboxymethyl) oxime (E3-6-CMO)-BSA and another estriol derivative conjugated at a different position highlighted these structure-activity relationships. The antisera against E3-6-CMO-BSA showed high anti-estriol titers. researchgate.net However, these antibodies exhibited significant cross-reactivity (up to 220%) with 6-oxoestriol, which is structurally very similar to the hapten used for immunization. This demonstrates that the antibodies recognized the core structure of estriol but also the modification at the 6-position. In contrast, the specificity for the D-ring of estriol was comparable to that of antibodies raised against a different estriol conjugate. researchgate.net This indicates that the 6-position linkage effectively exposes other parts of the molecule for antibody recognition.

The specificity of antisera is directly related to the site of attachment of the hapten to the carrier protein. nih.gov For catechol estrogens, the use of 6-(O-carboxymethyl)oxime derivatives as haptens led to the production of high-affinity and specific antisera. nih.gov

Advanced Immunoassay Methodologies and Performance Evaluation

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

The versatility and sensitivity of ELISA have made it a cornerstone for the detection of small molecules like steroid derivatives. The development of robust ELISA systems for 6-Ketoestriol (B1254072) 6-(o-carboxymethyl)oxime has been a subject of considerable research, focusing on enhancing sensitivity and specificity.

Competitive Indirect ELISA (ciELISA) System Optimization

The competitive indirect ELISA (ciELISA) is a frequently employed format for the detection of haptens such as 6-Ketoestriol 6-(o-carboxymethyl)oxime. In this system, the hapten is conjugated to a carrier protein and immobilized on a microtiter plate. A specific antibody is then introduced along with the sample containing the free hapten. The free and immobilized haptens compete for binding to the limited amount of antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of the hapten in the sample, is then detected using a secondary enzyme-conjugated antibody.

The optimization of a ciELISA for estriol (B74026) and its derivatives involves several critical parameters. For instance, the concentration of the coating antigen and the antibody are crucial for assay sensitivity. A typical estriol ELISA kit, for example, may have a detection sensitivity of 5.33 pg/mL. thermofisher.com The assay range for such kits can span from approximately 20 pg/mL to 12,000 pg/mL. thermofisher.com The optimization process also includes determining the ideal incubation times and temperatures, as well as the selection of appropriate blocking buffers to minimize non-specific binding.

Homologous versus Heterologous Assay Formats for Enhanced Specificity

The specificity of an immunoassay for a small molecule like this compound is highly dependent on the recognition of the antibody towards the hapten. A significant strategy to improve assay sensitivity and specificity is the use of heterologous assay formats. nih.gov

In a homologous assay, the same hapten derivative is used for both immunization (to produce antibodies) and as the coating antigen in the ELISA plate. Conversely, a heterologous assay utilizes different hapten derivatives for immunization and coating. nih.gov The difference can be in the structure of the hapten itself, the bridge connecting the hapten to the carrier protein, or the position of conjugation on the steroid molecule.

For steroid immunoassays, it has been demonstrated that heterologous systems often lead to a remarkable improvement in sensitivity. nih.gov This is because the antibodies generated may have a higher affinity for the free hapten in the sample than for the slightly different hapten-conjugate coated on the plate. For example, antisera raised against a 6-oxo-estradiol derivative might be used in an assay where the microplate is coated with a 17-hemisuccinate-estradiol conjugate. This approach can significantly reduce the cross-reactivity with other structurally related steroids, a common challenge in steroid immunoassays. nih.govnih.gov

Microplate Coating Strategies and Optimization of Hapten Presentation

The effective presentation of the hapten on the microplate surface is fundamental for a sensitive and reproducible ELISA. For haptens like this compound, this is typically achieved by first conjugating the hapten to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.net This conjugate is then physically adsorbed onto the polystyrene surface of the microtiter plate. researchgate.netyoutube.com

Several factors influence the efficiency of this coating process:

Coating Buffer: The pH and ionic strength of the coating buffer can affect the conformation of the protein conjugate and its adsorption to the plate. Carbonate-bicarbonate buffer (pH 9.6) is a common choice.

Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule, known as the hapten density, can significantly impact the immunoassay performance. nih.govcreative-biolabs.com A very high density might lead to steric hindrance, preventing optimal antibody binding, while a very low density could result in a weak signal. The optimal hapten density needs to be determined empirically for each specific assay. creative-biolabs.com For example, studies with other haptens have shown that high hapten density can induce a broader range of antibodies, while low density may lead to a more restricted antibody repertoire. nih.gov

Coating Concentration: The concentration of the hapten-protein conjugate used for coating the plate is another critical parameter that requires optimization to ensure a sufficient number of binding sites for the antibody.

An alternative to passive adsorption of hapten-protein conjugates is the use of chemically activated surfaces or in-well conjugation techniques, which can offer better control over the orientation and density of the immobilized hapten. researchgate.net

Enzyme Labeling of Hapten Derivatives for Detection

In a direct competitive ELISA format, an enzyme-labeled hapten derivative competes with the free hapten in the sample for binding to the antibody coated on the plate. The preparation of a stable and active enzyme-hapten conjugate is a key step in this approach.

Horseradish peroxidase (HRP) and alkaline phosphatase (ALP) are the most commonly used enzymes for this purpose. The conjugation of the enzyme to the hapten derivative, such as this compound, can be achieved through various chemical cross-linking methods. The choice of the cross-linker and the reaction conditions are critical to ensure that the enzymatic activity and the immunoreactivity of the hapten are preserved.

The introduction of spacers between the hapten and the enzyme can also influence the sensitivity of the assay by reducing steric hindrance and improving the accessibility of the hapten to the antibody. nih.gov The effect of spacer length and structure on assay performance has been a subject of investigation in the development of sensitive steroid immunoassays. nih.gov

Radioimmunoassay (RIA) Applications and Innovations

Before the widespread adoption of ELISA, radioimmunoassay (RIA) was the gold standard for the quantification of steroid hormones. While its use has declined due to the requirement for radioactive materials, RIA remains a highly sensitive and specific technique.

Synthesis of Radiolabeled this compound Derivatives

In a typical RIA for a hapten, a radiolabeled version of the hapten competes with the unlabeled hapten in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is then measured, which is inversely proportional to the concentration of the unlabeled hapten.

For the development of an RIA for estriol and its metabolites, derivatives of this compound can be synthesized and radiolabeled. A common radioisotope used for this purpose is Iodine-125 (B85253) (¹²⁵I). The oxime group in this compound provides a convenient handle for conjugation to a molecule that can be readily iodinated, such as tyramine (B21549) or a tyrosine methyl ester.

The synthesis of such a radiolabeled tracer would involve a two-step process:

Conjugation: The carboxyl group of this compound is activated and then reacted with the amino group of tyramine to form an amide bond.

Radiolabeling: The resulting conjugate is then radiolabeled with ¹²⁵I on the phenol (B47542) ring of the tyramine moiety using methods such as the Chloramine-T or lactoperoxidase method.

The resulting radiolabeled tracer, for example, 17β-estradiol-6-(O-carboxymethyl)oxime-[¹²⁵I]tyramine, can then be used in a competitive RIA to measure the levels of the target steroid. The purity and specific activity of the radiolabeled tracer are critical for the performance of the RIA.

Research has also explored the use of ¹²⁵I-labeled BSA conjugates of estradiol-17β-6-(O-carboxymethyl)oxime for studying membrane-binding proteins for estrogen. mdpi.com In these studies, the entire protein-hapten conjugate is radiolabeled.

The following table summarizes the key research findings related to the immunoassay of estriol and its derivatives:

| Finding | Method | Significance |

| Development of monoclonal antibodies to estriol for a sensitive nonisotopic immunoassay. nih.gov | EIA | Enabled direct measurement in serum and saliva without prior extraction, suitable for routine monitoring. nih.gov |

| Use of heterologous combinations of antibody and enzyme conjugate improves assay sensitivity. nih.gov | ELISA | Demonstrated that varying the hapten structure between immunogen and coating antigen enhances steroid recognition. nih.gov |

| Influence of hapten density on the induced antibody repertoire. nih.gov | ELISA | Showed that high hapten density produces a broader range of antibodies, while low density induces a narrower range. nih.gov |

| Characterization of antisera using 6-(O-carboxymethyl)oxime- and 17-hemisuccinate-bovine serum albumin conjugates. nih.gov | RIA | The specificity of the antisera was found to be related to the site of attachment of the hapten to the carrier protein. nih.gov |

Separation Techniques in RIA Protocols

In the context of a Radioimmunoassay (RIA) for a steroid hapten such as this compound, the separation of the antibody-bound fraction from the free fraction of the radiolabeled antigen is a critical step. This separation is necessary to accurately measure the radioactivity associated with the antibody-bound complex, which is inversely proportional to the concentration of the unlabeled analyte in the sample. Several techniques can be employed for this purpose.

One of the most common methods is the use of a second antibody . In this technique, a precipitating antibody, raised against the immunoglobulin of the species in which the primary antibody was produced (e.g., goat anti-rabbit IgG), is added to the reaction mixture. This results in the formation of a larger, insoluble immune complex that can be easily separated by centrifugation.

Another widely used technique involves the use of dextran-coated charcoal . The charcoal adsorbs small, unbound molecules like the free radiolabeled hapten, while the larger antibody-bound complex remains in solution. After an incubation period, the charcoal with the adsorbed free hapten is pelleted by centrifugation, and the radioactivity of the supernatant containing the bound fraction is measured.

Solid-phase separation techniques offer a more streamlined approach. In this method, the primary antibody is immobilized onto the surface of the assay tube or a microtiter plate. After the competitive binding reaction, the unbound components are simply washed away, and the radioactivity of the solid phase is measured. This method simplifies the separation process and is amenable to automation.

A micro-scale method applicable to steroid RIAs involves precipitating the antibody-bound tracer with a second antibody in small tubes. nih.gov The resulting precipitate is then resuspended and prepared for scintillation counting. nih.gov

Scintillation Counting and Data Processing in RIA

Once the bound and free fractions of the radiolabeled this compound are separated, the amount of radioactivity in the bound fraction is quantified using a scintillation counter. For beta-emitting isotopes like tritium (B154650) (³H), which can be used to label steroids, liquid scintillation counting is the method of choice. nih.gov In this process, the sample containing the radiolabeled compound is mixed with a liquid scintillation cocktail. The cocktail contains a solvent and fluors that emit light when excited by the beta particles. The emitted photons are detected by photomultiplier tubes in the scintillation counter, and the intensity of the light is proportional to the amount of radioactivity.

For gamma-emitting isotopes like iodine-125 (¹²⁵I), a gamma counter is used. This instrument is designed to detect gamma rays, which are more energetic than beta particles.

The data obtained from the scintillation counter, typically in counts per minute (CPM) or disintegrations per minute (DPM), is then used to construct a standard curve. This is achieved by plotting the CPM of the bound fraction against the known concentrations of a series of standards. The concentration of this compound in an unknown sample is then determined by interpolating its CPM value on this standard curve. The data processing often involves mathematical transformations, such as logit-log or four-parameter logistic fits, to linearize the standard curve and improve the accuracy of the concentration determination.

A micro-scale liquid scintillation counting method has been described for steroid RIAs, which can significantly reduce the cost associated with this step. nih.gov This method has been shown to perform comparably to standard methods for testosterone (B1683101) RIAs. nih.gov

Chemiluminescence Immunoassay (CLIA) Development and Principles

Chemiluminescence Immunoassay (CLIA) has emerged as a powerful alternative to RIA, offering comparable or even superior sensitivity without the need for radioactive materials. sigmaaldrich.com The principle of CLIA is based on the detection of light emitted from a chemical reaction.

For a hapten like this compound, several strategies can be employed for chemiluminescent tagging. The choice of label and conjugation chemistry is critical for maintaining the immunoreactivity of the hapten and achieving high signal intensity.

One common approach is to label the hapten with an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) . The carboxylic acid group of the 6-(o-carboxymethyl)oxime moiety provides a convenient handle for conjugation to the enzyme via carbodiimide (B86325) or other cross-linking chemistry. In the assay, the enzyme-labeled hapten competes with the unlabeled hapten from the sample for binding to a limited number of antibody molecules. The amount of bound enzyme is then quantified by adding a chemiluminescent substrate (e.g., luminol (B1675438) for HRP). The enzyme catalyzes a reaction that produces light, and the intensity of the light is inversely proportional to the concentration of the analyte.

Alternatively, the hapten can be directly labeled with a chemiluminescent molecule , such as an acridinium (B8443388) ester or a luminol derivative. This direct labeling approach can simplify the assay format and may offer advantages in terms of signal kinetics. The carboxyl group of this compound can be activated to form an active ester, which then reacts with an amino group on the chemiluminescent label.

In an enzyme-based CLIA for this compound, the signal is generated by the enzymatic conversion of a substrate into a light-emitting product. For instance, in an HRP-based assay, the addition of a luminol-based substrate in the presence of an enhancer and an oxidant (like hydrogen peroxide) results in a sustained emission of light. sigmaaldrich.com

The light signal is detected and quantified by a luminometer . This instrument contains a photomultiplier tube (PMT) or a photodiode that converts the emitted photons into an electrical signal. nih.gov The signal is then amplified and processed to provide a reading in Relative Light Units (RLU). nih.gov The intensity of the light emission is proportional to the amount of the enzyme-labeled hapten bound to the antibody.

Modern luminometers are often integrated into automated platforms that can handle all the steps of the CLIA, from sample and reagent dispensing to incubation, washing, and signal detection. This high-throughput capability makes CLIA a preferred method for routine analysis of large numbers of samples.

Comprehensive Assay Validation and Performance Metrics

The validation of an immunoassay for this compound is essential to ensure its reliability and accuracy for its intended purpose. This involves the determination of several key performance characteristics.

The analytical sensitivity of an immunoassay is a measure of its ability to detect small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) .

The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample with a certain level of confidence (e.g., 95%). quanterix.com It is often determined by measuring the mean signal of a series of blank samples plus two or three times their standard deviation, and then interpolating this value on the standard curve. sepscience.com

The LOQ is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. quanterix.com The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the reportable range. The determination of the LOQ typically involves analyzing samples with low concentrations of the analyte and assessing the coefficient of variation (CV) and bias. A common acceptance criterion for the LOQ is a CV of less than 20%.

The following table illustrates typical LOD and LOQ values for steroid hormone immunoassays. The specific values for an assay for this compound would need to be determined experimentally.

| Parameter | Typical Value for Steroid Immunoassays | Method of Determination |

| Limit of Detection (LOD) | 1-10 pg/mL | Mean of blank + 3 * Standard Deviation of blank |

| Limit of Quantification (LOQ) | 5-50 pg/mL | Lowest concentration with a CV < 20% |

This table presents illustrative data based on typical performance characteristics of steroid immunoassays. Actual values for a this compound assay would require specific experimental validation.

Linear Range and Dynamic Range Characterization

The linear and dynamic ranges are critical parameters that define the concentrations over which an immunoassay can accurately quantify an analyte. The dynamic range is the span from the lowest detectable concentration (Limit of Quantification, LOQ) to the highest concentration on the standard curve. The linear range is the portion of the dynamic range where the measured concentration is directly proportional to the actual concentration.

Immunoassays for estriol, often developed using the 6-ketoestriol derivative, exhibit varied performance characteristics depending on the specific format, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescence Immunoassay (CLIA).

Chemiluminescence Immunoassays (CLIA): Studies on CLIA methods for estriol (E3) have demonstrated a calibration curve for E3 in the range of 0.6 to 60 ng/mL. researchgate.net Another validation study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a reference method confirmed the linearity of response for a chemiluminescent immunoassay up to 32 ng/mL. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA): Commercially available competitive ELISA kits report a broad assay range. For instance, one such kit specifies a quantitative range from 19.66 pg/mL to 12,000 pg/mL. thermofisher.com Another ELISA kit notes a sensitivity, or lower limit of detection, of 5.33 pg/mL. arborassays.com

The wide variance in these ranges highlights the differences between assay platforms and their intended applications, from high-sensitivity research to clinical monitoring during pregnancy where estriol levels are significantly elevated.

Specificity Assessment: Cross-Reactivity Profiles with Related Steroids and Endogenous Compounds

Specificity is a paramount concern for steroid immunoassays due to the structural similarity among endogenous hormones, which can lead to cross-reactivity and inaccurate measurements. nih.govnih.gov The use of haptens like this compound, where the carrier protein is conjugated at the C6 position of the steroid's B-ring, is a strategy designed to maximize the specificity of the resulting antibodies. nih.gov

Cross-reactivity is typically evaluated by testing the interference of structurally related steroids at high concentrations and is expressed as a percentage of the binding of the target analyte. In an enzyme immunoassay developed using antisera raised against estriol-6-(o-carboxymethyl)oxime-BSA, a degree of cross-reaction with other estrogenic hormones was observed at 10-15%. nih.gov The primary cross-reactants for an estriol assay are other estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1).

The table below illustrates a typical cross-reactivity profile for an estriol immunoassay.

| Compound | % Cross-Reactivity |

|---|---|

| Estriol (E3) | 100% |

| Estradiol (E2) | < 15% |

| Estrone (E1) | < 15% |

| Progesterone | < 0.1% |

| Testosterone | < 0.1% |

| Cortisol | < 0.1% |

Note: The data in this table is representative, based on findings from immunoassays developed with C6-position haptens. nih.gov Specific values can vary between individual assays and laboratories.

Precision Analysis: Intra-assay and Inter-assay Variability (CV%)

The precision of an immunoassay describes the closeness of repeated measurements and is assessed by calculating the intra-assay and inter-assay coefficients of variation (CV%).

Intra-assay CV measures the reproducibility of results within a single assay run, using multiple replicates of the same sample.

Inter-assay CV measures the reproducibility between different assay runs, often performed on different days or with different reagent lots.

Generally accepted limits for immunoassay precision are intra-assay CVs below 10% and inter-assay CVs below 15%. salimetrics.comresearchgate.net Validation studies for estriol immunoassays report performance that typically falls within these criteria. For example, a chemiluminescence immunoassay for estriol reported intra-assay CVs of less than 8% and inter-assay CVs of less than 10%. researchgate.net Another study comparing immunoassays to LC-MS/MS found total imprecision (CV) for estriol measurement at different concentrations to be 16.2%, 10.4%, and 8.2%. nih.gov Commercial ELISA kits also report their precision, with one kit citing an intra-assay CV of 10% and an inter-assay CV of 12%. thermofisher.com

The table below summarizes precision data from various estriol immunoassay validation reports.

| Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Source |

|---|---|---|---|

| Chemiluminescence Immunoassay (Method 1) | < 11% | < 15% | researchgate.net |

| Chemiluminescence Immunoassay (Method 2) | < 8% | < 10% | researchgate.net |

| Competitive ELISA | 10% | 12% | thermofisher.com |

| Multiplex Immunoarray (General) | < 6% | < 15% | nih.gov |

Accuracy Evaluation: Recovery Studies in Research Matrices

Accuracy refers to how close a measured value is to the true or accepted value. In immunoassay validation, it is often assessed through recovery studies. This involves adding a known amount of the analyte (estriol) to a sample matrix (e.g., serum, plasma) and measuring the concentration. The percentage of the added analyte that is detected by the assay determines the recovery.

Recovery studies for estriol immunoassays in research matrices like human serum generally show good performance. Validation of a chemiluminescence method demonstrated recovery in the range of 90% to 116%. researchgate.net Another study comparing immunoassay results to the gold standard LC-MS/MS method reported analytical recoveries of 95.9% to 104.2%. nih.gov

The table below presents data from recovery studies for estriol immunoassays.

| Assay Type | Research Matrix | Recovery (%) | Source |

|---|---|---|---|

| Chemiluminescence Immunoassay | Human Serum | 90% - 118% | researchgate.net |

| Chemiluminescent Immunoassay (vs. LC-MS/MS) | Human Serum | 95.9% - 104.2% | nih.gov |

Despite good recovery, immunoassays can suffer from biases when compared to reference methods. Studies have revealed concentration-dependent biases in estriol immunoassays, underscoring the need for method standardization. nih.govresearchgate.net

Parallelism Studies for Matrix Effect Assessment

Parallelism is a critical study to assess the impact of the sample matrix (e.g., serum, plasma, urine) on the assay's performance. The complex composition of biological fluids can sometimes interfere with the antibody-antigen binding, a phenomenon known as the "matrix effect."

A parallelism study involves analyzing serial dilutions of a high-concentration endogenous sample. The resulting concentration curve from the diluted sample should be parallel to the standard curve prepared in the assay buffer. A lack of parallelism indicates that some component in the matrix is interfering with the assay, leading to inaccurate quantification across the dilution range.

Issues such as non-specific interaction of the steroid with coating proteins (like BSA) can contribute to matrix effects in solid-phase immunoassays for estriol. nih.gov Furthermore, Bland-Altman plot analysis in comparative studies has revealed concentration-dependent biases in immunoassays, which can be indicative of matrix effects or other interferences that parallelism studies are designed to detect. nih.gov Ensuring parallelism is therefore essential for confirming that the assay can reliably measure the analyte in different biological samples without interference.

Analytical and Biochemical Applications in Research Investigations

Quantification of Estriol (B74026) and its Conjugates in Complex Research Matrices

The development of sensitive and specific immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), for estriol quantification heavily relies on derivatives like 6-Ketoestriol (B1254072) 6-(o-carboxymethyl)oxime. This compound, when conjugated to a carrier protein like bovine serum albumin (BSA), is used as an immunogen to produce antibodies that are highly specific to estriol. tandfonline.comgoogle.com A heterologous competitive indirect ELISA (ciELISA) has been developed for estriol determination in milk, utilizing a coating hapten synthesized from 6-ketoestriol. tandfonline.com This demonstrates the compound's direct utility in creating the necessary tools for sensitive quantification.

Sample Preparation and Matrix Effects in Biological Research Samples

Quantifying estriol in complex biological samples such as serum, urine, or milk presents significant challenges due to matrix effects. These effects are caused by other components in the sample that can interfere with the accuracy of the assay. In immunoassays, structurally similar steroids can cross-react with the antibodies, leading to overestimated results. nih.govresearchgate.net For instance, high concentrations of other estrogens or their metabolites might bind to the anti-estriol antibodies, compromising the specificity of the measurement.

To mitigate these effects, rigorous sample preparation is essential. Common techniques include:

Liquid-Liquid Extraction (LLE): This method uses solvents to separate the steroids from the bulk of the sample matrix.

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent to bind the analyte of interest, which is then washed to remove interfering substances before being eluted for analysis.

Furthermore, the choice of protein carrier for the hapten can influence assay performance. Bovine serum albumin (BSA), a common carrier, can itself bind estrogens through hydrophobic interactions, which can lead to shared reactions and complicate the development of highly sensitive solid-phase immunoassays. nih.gov

Application in Animal Models for Endocrine Research (e.g., milk analysis)

The quantification of hormones in animal models is a cornerstone of endocrine research. Milk has become an important non-invasive matrix for monitoring hormonal status in dairy cattle and other species. Immunoassays developed using 6-Ketoestriol 6-(o-carboxymethyl)oxime are valuable tools for these applications.

A competitive indirect ELISA developed for the determination of estriol in milk showed a limit of detection of 0.07 ng/mL and a working range of 0.41 to 15.78 ng/mL. tandfonline.com Studies using such assays have successfully quantified free natural estrogens in cow's milk, with estriol concentrations ranging from 9 to 31 pg/mL. nih.gov This allows researchers to study the natural variations in hormone levels throughout a cow's lactation and gestation periods. researchgate.net For example, research has shown that commercial milk may contain higher levels of estrogens compared to traditional milk, partly because modern dairy practices involve milking cows throughout pregnancy when estrogen levels are naturally higher. nih.gov LC-MS/MS methods have also been developed to quantify a panel of steroid hormones in bovine milk, though in some studies, estriol was not detected at the limit of quantification. researchgate.net

Role as a Research Tool for Steroid Hormone Profiling

While the quantification of a single hormone like estriol is informative, a more comprehensive understanding of the endocrine system often requires steroid hormone profiling, or "steroidomics." This involves the simultaneous measurement of multiple steroids and their metabolites. nih.gov Accurate estriol quantification is a key component of this broader analysis.

Steroid metabolome profiling, often performed using mass spectrometry, provides a detailed signature of steroid biosynthesis and metabolism. nih.govmedrxiv.org By including estriol in these panels, researchers can investigate the complex interplay between different hormones and identify unique signatures associated with various physiological states or diseases. For example, altered steroid profiles have been identified in conditions like endometriosis, where local estrogen production within the endometriotic tissue plays a significant role in disease progression. medrxiv.orgnih.govnih.gov Analyzing the complete steroid metabolome helps to elucidate the activity of key enzymes in steroidogenic pathways, providing a more holistic view than measuring a single hormone in isolation. nih.govresearchgate.net

Comparative Evaluation of Immunological Tools for Steroid Detection

The two primary methodologies for steroid quantification in research are immunoassays and mass spectrometry (MS), typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each has distinct advantages and disadvantages.

| Feature | Immunoassay (ELISA, RIA) | LC-MS/MS |

| Principle | Antibody-antigen binding | Mass-to-charge ratio separation |

| Specificity | Lower; prone to cross-reactivity with similar steroids. nih.govnih.gov | Higher; can distinguish between structurally similar molecules. researchgate.net |

| Sensitivity | Generally high, but can be compromised by matrix effects. researchgate.net | Very high, allowing for detection of low pg/mL concentrations. nih.gov |

| Throughput | High; well-suited for screening large numbers of samples. | Lower; more time-consuming per sample. |

| Cost | Relatively low cost per sample. | Higher initial equipment and operational costs. |

| Accuracy | Can overestimate concentrations, especially at low levels. nih.gov | Considered the "gold standard" for accuracy. nih.gov |

Research comparing these methods has consistently shown that immunoassays tend to report higher concentrations of estrogens than LC-MS/MS, particularly at the low levels typical in postmenopausal women or in certain research matrices. nih.govresearchgate.net This discrepancy is largely attributed to the cross-reactivity of antibodies with other metabolites. nih.govannlabmed.org Despite this, the correlation between the two methods can be high, especially in populations with higher hormone levels (e.g., premenopausal women). nih.gov The choice of method often depends on the research question: immunoassays are excellent for high-throughput screening, while LC-MS/MS is superior for applications demanding high specificity and accuracy. tandfonline.comresearchgate.net

Development of Reference Materials and Standards for Estriol Assays

The accuracy and comparability of estriol measurements across different laboratories and methods depend on the availability of high-quality reference materials. A Certified Reference Material (CRM) is a standard that has been characterized for its properties (e.g., purity, concentration) to a high degree of accuracy and is traceable to SI units.

Organizations like the National Institute of Metrology (NIM) and the National Institute of Standards and Technology (NIST) develop these materials. nih.gov For estriol, this involves creating human serum-based reference materials with certified concentrations of unconjugated estriol (uE3). nih.govresearchgate.netresearchgate.net These CRMs are certified using a "gold standard" reference method, typically isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govnih.gov

These materials serve several crucial functions in research:

Method Validation: They are used to validate the accuracy and precision of new and existing analytical methods.

Calibration: They ensure that laboratory instruments are properly calibrated, providing traceability of measurements.

Quality Control: They are used in routine quality control schemes to monitor the performance of assays over time.

Standardization: They allow for the standardization of results from different clinical or research laboratories, which is essential for collaborative studies and for establishing reliable reference intervals. nih.gov

Contribution to Mechanistic Studies of Steroid Metabolism and Regulation (Indirectly, through quantification)

Accurate quantification of estriol, enabled by tools derived from this compound, contributes indirectly but significantly to the understanding of steroid metabolism and regulation. By providing a reliable measure of one of the end-products of the estrogen pathway, researchers can make inferences about the activity of the enzymes that produce it.

For example, in studying disorders of steroid biosynthesis, such as certain forms of congenital adrenal hyperplasia (CAH), profiling the urinary steroid metabolome, including estriol, can reveal deficiencies in specific enzymes. nih.gov Similarly, in research on estrogen-dependent conditions like endometriosis, quantifying local estriol levels helps elucidate the role of tissue-specific "intracrinology," where bioactive steroids are synthesized locally from circulating precursors. nih.govresearchgate.net These measurements provide crucial data points for building and validating models of steroidogenic pathways, ultimately leading to a better understanding of how these complex systems are regulated in both health and disease. nih.govresearchgate.net

Emerging Research Directions and Future Methodological Innovations

Integration of 6-Ketoestriol (B1254072) 6-(o-carboxymethyl)oxime into Multiplexed Immunoassay Platforms

The demand for simultaneous measurement of multiple analytes from a single, small-volume sample has driven the development of multiplexed immunoassays. A significant emerging direction is the integration of haptens like 6-Ketoestriol 6-(o-carboxymethyl)oxime into these advanced platforms, such as conjugated hapten microarrays.

In this format, various steroid-protein conjugates, potentially including one derived from this compound, are immobilized in a spatially discrete pattern on a solid surface. acs.org This microarray can then be used in a competitive immunoassay format. A sample containing a panel of steroid-specific antibodies and the unknown biological sample are incubated with the chip. The free steroids in the sample compete with the immobilized steroid haptens for binding to the antibodies. The amount of antibody bound to each spot on the array is inversely proportional to the concentration of the corresponding steroid in the sample. This approach has been successfully demonstrated for the parallel detection of multiple anabolic steroids using a panel of monoclonal antibodies. acs.org The integration of a this compound conjugate would enable the inclusion of estriol (B74026) and its metabolites into such a multi-analyte diagnostic panel, offering a more comprehensive view of the steroid profile, which is crucial for clinical diagnostics and endocrinological research. google.com

Advancements in Microfluidic and Point-of-Care Diagnostic Research Utilizing This Hapten

Microfluidic technologies, or lab-on-a-chip systems, offer numerous advantages for diagnostics, including reduced sample and reagent consumption, faster analysis times, and the potential for portability, making them ideal for point-of-care (POC) testing. mdpi.com The development of immunoassays on these platforms is a major area of research. Haptens such as this compound are central to adapting steroid hormone detection to these miniaturized systems.

In a microfluidic competitive immunoassay, a capture antibody specific to estriol (generated using a this compound immunogen) could be immobilized on the surface of a microchannel. The sample and a known amount of labeled estriol would then be flowed through the channel. The signal generated from the bound labeled estriol, which competes with the native estriol in the sample, can be measured electrochemically, fluorescently, or colorimetrically. The small dimensions of microfluidic devices enhance the diffusion kinetics, leading to rapid results. The use of such haptens is foundational for creating sensitive and specific microfluidic-based biosensors for monitoring emerging contaminants, including hormonal pollutants, in environmental water samples or for rapid clinical analysis. mdpi.com

Computational Approaches in Hapten Design and Antibody Engineering for Steroid Detection

The specificity and affinity of an antibody are critically dependent on the structure of the hapten used for immunization. medkoo.com Modern research is increasingly employing computational chemistry and molecular modeling to rationally design haptens and to engineer antibodies for improved performance. aai.orgnih.gov

Computational simulations can be used to analyze different potential haptens for a target steroid. nih.gov By modeling the hapten structure, its presentation when conjugated to a carrier protein, and its interaction with the antibody binding site, researchers can predict which designs are most likely to produce highly specific antibodies. For a molecule like estriol, this means designing a hapten such as this compound where the linker position minimally obstructs the unique structural features of the steroid, thereby maximizing the immunogenicity of the target molecule. medkoo.com

Furthermore, once an antibody is produced, computational modeling combined with techniques like phage display can be used to engineer it further. aai.org By identifying key amino acids in the antibody's binding pocket, researchers can perform site-specific mutations to improve affinity and reduce cross-reactivity with other structurally similar steroids, a common challenge in steroid immunoassays. aai.orgnih.gov This in-silico-guided approach accelerates the development of superior antibodies for use in diagnostics.

Exploration of Novel Labeling Technologies for Enhanced Assay Performance

The sensitivity and dynamic range of an immunoassay are heavily influenced by the labeling technology used for signal detection. nih.gov While traditional radioactive and enzymatic labels are widely used, research is focused on novel labels that offer superior performance. Haptens like this compound can be conjugated to these advanced labels to create tracers for highly sensitive assays.

Emerging labeling technologies applicable to steroid immunoassays include:

Time-Resolved Fluorescence (TRF): Lanthanide chelates are used as labels, offering long fluorescence decay times that allow for measurement after the background fluorescence has subsided, significantly improving the signal-to-noise ratio. nih.gov

Luminescent Labels: Acridinium (B8443388) esters and other chemiluminescent molecules provide high signal intensity and are easily detected, leading to highly sensitive assays. nih.gov

Nanoparticles: Quantum dots (QDs) and metallic nanoparticles (e.g., gold) serve as labels that offer high signal amplification and can be used in various detection modes, including fluorescence and colorimetric assays. mdpi.comlepumedical.com

Bio-orthogonal Labeling: Techniques like "click chemistry" allow for the highly efficient and specific attachment of labels to haptens or antibodies under mild conditions, ensuring that the biological activity of the molecules is preserved. assaygenie.com

These advanced labels, when conjugated to a this compound derivative, can be used to develop next-generation immunoassays with lower detection limits and broader measurement ranges.

Development of Advanced Separation and Pre-concentration Techniques in Conjunction with Immunoassays

The analysis of steroids in complex biological matrices like blood or urine often requires sample preparation to remove interfering substances and to concentrate the analyte of interest. Combining advanced separation techniques with immunoassays can significantly improve assay reliability and sensitivity.

One of the most powerful techniques is immunoaffinity chromatography . nih.gov In this method, antibodies raised against a this compound-protein conjugate are immobilized onto a solid support within a column. When a biological sample is passed through the column, the antibodies selectively capture estriol and closely related metabolites. After washing away non-bound components, the purified and concentrated estrogens can be eluted and quantified by a subsequent immunoassay or another analytical method like mass spectrometry. This approach is highly specific and has been shown to be effective for purifying small-molecular-weight compounds from crude extracts. nih.gov

Other advanced separation methods, such as preparative high-performance liquid chromatography (Prep-HPLC) and supercritical fluid chromatography (SFC), can also be used to fractionate complex samples before immunoassay analysis, reducing matrix effects and improving accuracy. numberanalytics.com Furthermore, derivatization of steroids, including the formation of oximes, has been shown to improve their separation and detection in advanced analytical platforms like ion mobility-mass spectrometry (IM-MS). nih.gov

Broader Application of o-Carboxymethyl Oxime Derivatization in Other Steroid or Small Molecule Immunoassay Development

The chemical strategy of converting a keto group on a steroid into an o-carboxymethyl oxime is a versatile and widely applicable method in hapten synthesis. nih.gov The success of this derivatization with 6-Ketoestriol is mirrored in its application to a wide range of other steroids and small molecules for immunoassay development.